alpha-Maltose
Overview
Description
Alpha-Maltose, also known as malt sugar, is a disaccharide composed of two glucose units linked by an alpha-1,4-glycosidic bond. It is a reducing sugar and is less sweet compared to other sugars like sucrose. This compound is naturally found in germinating grains and is a product of starch hydrolysis by the enzyme amylase.
Mechanism of Action
Target of Action
Alpha-Maltose, also known as maltose, primarily targets enzymes such as Alpha-amylase and Maltase . Alpha-amylase, found in humans and other mammals, is responsible for breaking down large, α-linked polysaccharides like starch and glycogen into smaller chains, dextrins, and maltose . Maltase, on the other hand, targets the α-(1→4) bond in maltose, a disaccharide that serves as a connection between two units of glucose .
Mode of Action
This compound interacts with its targets through a series of biochemical reactions. Alpha-amylase hydrolyzes α bonds of large, α-linked polysaccharides, yielding shorter chains, dextrins, and maltose . Maltase then breaks down maltose into two glucose molecules . The enzyme maltokinase further converts maltose into maltose-1-phosphate .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It is involved in the breakdown of starch, a process that involves enzymes like salivary and pancreatic amylase. These enzymes break down starch into smaller molecules such as maltose, which are further broken down by maltases and sucrases . The resulting glucose is absorbed in the small intestine and transported to cells for energy or glycogen storage .
Pharmacokinetics
It is known that maltose is metabolized by enzymes like maltase and maltokinase, and the resulting glucose is absorbed and utilized by the body .
Result of Action
The action of this compound results in the breakdown of complex carbohydrates into simpler sugars that can be utilized by the body for energy. The hydrolysis of maltose results in the formation of two glucose molecules . These glucose molecules can then be used in various metabolic processes to provide energy for the body.
Action Environment
The action of this compound and its target enzymes can be influenced by various environmental factors. For instance, alpha-amylase activity can be affected by factors such as pH and temperature . Furthermore, the presence of other substances, such as inhibitors or activators, can also influence the activity of these enzymes and, consequently, the action of this compound.
Biochemical Analysis
Biochemical Properties
Alpha-Maltose plays a significant role in biochemical reactions. It is the product of the enzyme β-amylase, which cleaves the α-1,4-glucosidic linkage of starch from the non-reducing end . This enzyme exhibits high specificity for soluble starch, followed by corn starch .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes like β-amylase. This enzyme cleaves the α-1,4-glucosidic linkage of starch, liberating this compound . The enzyme β-amylase has been found to efficiently recognize and hydrolyze maltotetraose substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the optimal reaction conditions to produce maltose from starch resulted in a maximal yield of 87.0%
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Maltose can be synthesized through the enzymatic hydrolysis of starch. The enzyme alpha-amylase breaks down starch into smaller polysaccharides, which are further hydrolyzed by beta-amylase to produce maltose. The reaction conditions typically involve maintaining an optimal pH of around 6.7 to 7.0 and a temperature of approximately 50°C to 60°C.
Industrial Production Methods
In industrial settings, this compound is produced using microbial fermentation. Microorganisms such as Aspergillus oryzae are cultivated on substrates like edible oil cakes to produce alpha-amylase, which is then used to hydrolyze starch into maltose. The process involves optimizing parameters like pH, temperature, and incubation period to maximize enzyme production and activity .
Chemical Reactions Analysis
Types of Reactions
Alpha-Maltose undergoes various chemical reactions, including:
Hydrolysis: In the presence of the enzyme maltase, this compound is hydrolyzed into two glucose molecules.
Oxidation: this compound can be oxidized to form maltobionic acid.
Reduction: It can be reduced to form maltitol, a sugar alcohol.
Common Reagents and Conditions
Hydrolysis: Enzyme maltase, pH 6.0 to 7.0, temperature 37°C.
Oxidation: Mild oxidizing agents like bromine water.
Reduction: Catalytic hydrogenation using a metal catalyst like nickel.
Major Products Formed
Hydrolysis: Glucose.
Oxidation: Maltobionic acid.
Reduction: Maltitol.
Scientific Research Applications
Alpha-Maltose has a wide range of applications in scientific research:
Chemistry: Used as a standard for calibrating analytical instruments and in the study of carbohydrate chemistry.
Biology: Serves as a substrate in enzymatic assays to study the activity of amylases and maltases.
Medicine: Investigated for its potential in controlled drug release systems and as a stabilizer in pharmaceutical formulations.
Industry: Utilized in the food industry as a sweetener and in the production of maltose syrup. .
Comparison with Similar Compounds
Alpha-Maltose is similar to other disaccharides like sucrose and lactose but has unique properties:
Sucrose: Composed of glucose and fructose linked by an alpha-1,2-glycosidic bond. It is sweeter than maltose and does not have reducing properties.
Lactose: Composed of glucose and galactose linked by a beta-1,4-glycosidic bond. It is less sweet than maltose and is found in milk.
This compound is unique due to its specific glycosidic linkage and its role as an intermediate in starch digestion. It is also less sweet compared to sucrose and lactose, making it suitable for specific applications where a mild sweetness is desired.
Similar Compounds
- Sucrose
- Lactose
- Cellobiose : Composed of two glucose units linked by a beta-1,4-glycosidic bond.
- Trehalose : Composed of two glucose units linked by an alpha-1,1-glycosidic bond.
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-ASMJPISFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Record name | maltose | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Maltose | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196313 | |
Record name | alpha-Maltose | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | Maltose | |
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Record name | Starch, soluble | |
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Record name | Maltodextrin | |
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CAS No. |
4482-75-1, 9005-84-9, 9050-36-6, 69-79-4 | |
Record name | α-Maltose | |
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Record name | alpha-Maltose | |
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Record name | Starch, soluble | |
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Record name | Maltodextrin | |
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Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |
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Record name | Maltose | |
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Record name | Maltodextrin | |
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Record name | .ALPHA.-MALTOSE | |
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Record name | Maltodextrin | |
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Melting Point |
240 °C | |
Record name | Maltodextrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037138 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Maltose enters bacterial cells, such as Escherichia coli and Thermoanaerobacter ethanolicus, via a high-affinity, ATP-binding cassette (ABC) type transport system. This system involves a periplasmic maltose-binding protein (MalE in E. coli) that captures maltose and delivers it to the membrane-bound transporter complex (MalFGK2 in E. coli). ATP hydrolysis by the transporter powers the translocation of maltose across the membrane. [, ]
A: The maltose-binding protein not only binds maltose but also stimulates the ATPase activity of the membrane transporter. This stimulation is crucial for coupling ATP hydrolysis to maltose transport. []
A: Research suggests that the second periplasmic loop (P2) of the MalF transmembrane protein plays a key role in recognizing the maltose-bound MalE, leading to a conformational change in MalE that facilitates maltose transport. []
A: Vanadate inhibits maltose transport by trapping ADP in the nucleotide-binding site of the transporter. This trapping event occurs immediately after ATP hydrolysis, mimicking the transition state of ATP. In the presence of vanadate, the maltose-binding protein tightly associates with the transporter and loses its high affinity for maltose, suggesting a coupled mechanism for ATP hydrolysis and substrate transport. []
A: Microorganisms, like the thermophilic anaerobe Thermoanaerobacter ethanolicus, can utilize maltose as a carbon source for growth and ethanol production. [] The presence of maltose induces the expression of genes involved in maltose transport and metabolism (maltose regulon) in organisms like Escherichia coli. []
ANone: The molecular formula of maltose is C12H22O11, and its molecular weight is 342.30 g/mol.
ANone: Maltose consists of two glucose units joined by an α(1→4) glycosidic bond. This means that the linkage occurs between the first carbon (C1) of one glucose molecule and the fourth carbon (C4) of the second glucose, with the oxygen atom bridging the two.
A: Various spectroscopic techniques can be used to characterize maltose, including: * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and dynamics of maltose in solution. [] * Infrared (IR) spectroscopy: Useful for identifying functional groups and studying hydrogen bonding interactions. [] * X-ray diffraction (XRD): Can determine the crystal structure of maltose in solid state. []
A: Studies have demonstrated that amorphous maltose crystallizes at high water activity (aw) levels (≥0.534). []
A: Yes, the presence of WPI can influence the crystal formation and crystallization kinetics of amorphous maltose at high aw levels. []
A: Water acts as a plasticizer, decreasing the Tg of amorphous maltose. This relationship can be modeled using the Gordon-Taylor equation. []
A: Yes, the "Strength (S)" value, derived from the William-Landel-Ferry (WLF) equation, can be used to quantify the influence of WPI on the molecular mobility of amorphous maltose. []
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